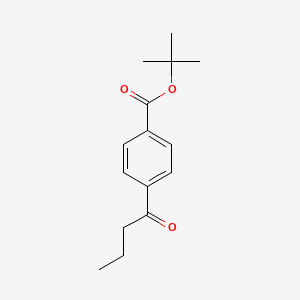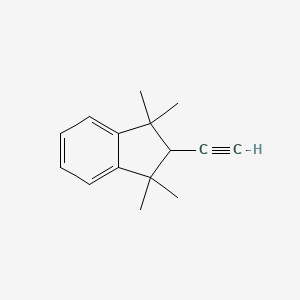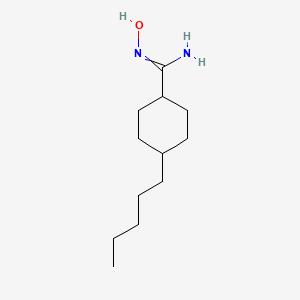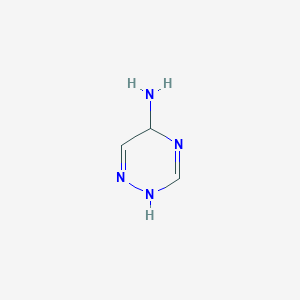
1-Bromo-4,8-dimethyl-1-nitronon-7-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is an organic compound with the molecular formula C10H18BrNO3 This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol typically involves the bromination of 4,8-dimethyl-1-nitronon-7-en-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, iron powder), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is unique due to the presence of both a bromine atom and a nitro group on the same nonene backbone, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
923021-45-8 |
|---|---|
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1-bromo-4,8-dimethyl-1-nitronon-7-en-2-ol |
InChI |
InChI=1S/C11H20BrNO3/c1-8(2)5-4-6-9(3)7-10(14)11(12)13(15)16/h5,9-11,14H,4,6-7H2,1-3H3 |
InChI Key |
POOMGNRKBUNKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(C([N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)

![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)


![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
